ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a cyclopenta[b]thiophene derivative featuring a 4-(N,N-dimethylsulfamoyl)benzamido substituent at position 2 and an ester group at position 2. The compound’s core structure is derived from 5,6-dihydro-4H-cyclopenta[b]thiophene, synthesized via condensation reactions involving cyclopentanone, sulfur, and ethyl cyanoacetate .
Properties
IUPAC Name |
ethyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-4-26-19(23)16-14-6-5-7-15(14)27-18(16)20-17(22)12-8-10-13(11-9-12)28(24,25)21(2)3/h8-11H,4-7H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAAAJIJMJMOCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The structure features a cyclopentathiophene core, which is known for its diverse biological activities. The compound's molecular formula is with a molecular weight of approximately 336.41 g/mol.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, derivatives of thiophene have shown IC50 values ranging from 23.2 to 49.9 μM against various cancer cell lines, indicating their potential as anticancer agents .
| Compound | IC50 (μM) | Activity Level |
|---|---|---|
| Compound A | 23.2 | High |
| Compound B | 35.0 | Moderate |
| Compound C | 49.9 | Moderate |
Antibacterial Activity
In vitro studies have demonstrated antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The effectiveness was assessed through the measurement of zones of inhibition in agar diffusion tests. Compounds with structural similarities exhibited significant antibacterial effects, suggesting that the sulfamoyl group may enhance the activity against gram-positive and gram-negative bacteria .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays, including DPPH radical scavenging and lipid peroxidation inhibition tests. Results indicated that compounds with a similar thiophene structure showed considerable antioxidant activity, which could be attributed to the presence of hydroxyl groups in their structure .
The proposed mechanism of action for this compound involves its interaction with specific biological targets such as enzymes and receptors:
- Enzyme Inhibition : The compound may act as a noncompetitive inhibitor for certain enzymes involved in cancer metabolism.
- Reactive Oxygen Species (ROS) Modulation : By increasing ROS levels, the compound can induce apoptosis in cancer cells.
- Cell Cycle Arrest : It may interfere with cell cycle progression, leading to reduced proliferation of cancer cells.
Case Studies
- Anticancer Research : A study investigated the effects of various thiophene derivatives on tumor growth in murine models. The results showed significant reductions in tumor size when treated with compounds similar to this compound .
- Antibacterial Efficacy : Another study focused on the antibacterial properties against Bacillus subtilis and E. coli, demonstrating that modifications to the benzamide moiety significantly enhanced antibacterial activity .
Comparison with Similar Compounds
Substituent Variations on the Sulfamoyl Group
- Ethyl 2-(4-(N,N-Diethylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Key Difference: Replacement of dimethylsulfamoyl with diethylsulfamoyl.
Aromatic Substituent Modifications
- Ethyl 2-[(4-Phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Key Difference: Replacement of sulfamoylbenzamido with a biphenyl (4-phenylbenzoyl) group. Impact: The biphenyl moiety increases molecular rigidity and lipophilicity, likely enhancing binding to hydrophobic pockets in target proteins. However, the absence of the sulfamoyl group may reduce hydrogen-bonding capacity, affecting target affinity .
Core Structure Modifications
- Ethyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Key Difference: Base structure lacking the benzamido substituent. Impact: The free amino group at position 2 increases reactivity but reduces stability. Derivatives of this compound often undergo further functionalization (e.g., Schiff base formation) to enhance bioactivity .
Triazole and Thioureido Derivatives
- Ethyl 2-(3-Phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Key Difference: Incorporation of a thioureido group. This derivative has shown antifungal and antibacterial activities in related compounds .
- Ethyl 2-[2-({4-(3-Chlorophenyl)-5-[(4-methoxybenzamido)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Physicochemical and Pharmacological Properties
Physicochemical Comparisons
- Solubility : The dimethylsulfamoyl group in the target compound balances lipophilicity and polarity, offering moderate solubility in organic solvents. Diethyl analogs are less polar, while thioureido derivatives exhibit higher aqueous solubility due to hydrogen-bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
